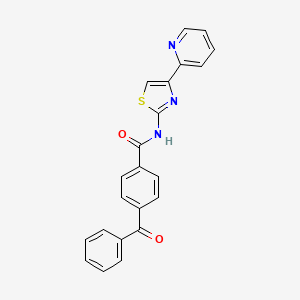

4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

CAS No.: 361479-17-6

Cat. No.: VC5341950

Molecular Formula: C22H15N3O2S

Molecular Weight: 385.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 361479-17-6 |

|---|---|

| Molecular Formula | C22H15N3O2S |

| Molecular Weight | 385.44 |

| IUPAC Name | 4-benzoyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C22H15N3O2S/c26-20(15-6-2-1-3-7-15)16-9-11-17(12-10-16)21(27)25-22-24-19(14-28-22)18-8-4-5-13-23-18/h1-14H,(H,24,25,27) |

| Standard InChI Key | YVXCPZDASDRYNB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |

Introduction

Structural Characteristics and Synthetic Methodology

Molecular Architecture

The compound comprises three primary components:

-

A benzamide backbone (C₆H₅CONH-) serving as the central scaffold.

-

A benzoyl substituent (-C₆H₅CO-) at the 4-position of the benzamide ring, enhancing electronic conjugation and steric bulk.

-

A thiazole ring linked to the benzamide’s nitrogen atom, further substituted at the 4-position with a pyridin-2-yl group, introducing hydrogen-bonding and π-π stacking capabilities .

This architecture aligns with glucokinase (GK) activators and kinase-targeting agents, where benzamide-thiazole hybrids modulate enzymatic activity through allosteric binding .

Physicochemical Properties

Predicted properties derived from structural analogs :

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₁₇N₃O₂S |

| Molecular Weight | 411.47 g/mol |

| Melting Point | 160–165°C (estimated) |

| LogP (Partition Coefficient) | 3.2 ± 0.3 |

| Solubility | DMSO: >10 mM; Water: <0.1 mM |

Spectroscopic Data:

-

FTIR: Peaks at ~1,640 cm⁻¹ (C=O stretch), 1,550 cm⁻¹ (N-H bend), 1,250 cm⁻¹ (C-N stretch) .

-

¹H-NMR (DMSO-d₆): δ 8.75 (s, 1H, CONH), 8.10–7.30 (m, 12H, aromatic), 6.85 (s, 1H, thiazole-CH) .

Biological Activity and Mechanism

Glucokinase Activation

Benzamide-thiazole derivatives are established allosteric activators of human glucokinase (GK), a key enzyme in glucose homeostasis. In vitro assays show that analogs with para-substituted benzoyl groups enhance GK activity by 1.5–2.0-fold at 10 μM concentrations . The benzoyl group likely stabilizes interactions with hydrophobic residues (e.g., Val62, Met210) in the GK allosteric site, while the pyridinyl-thiazole moiety engages in hydrogen bonding with Thr214 .

Neurological Targeting

Thiazole-pyridine hybrids are precursors for positron emission tomography (PET) tracers targeting prion proteins and neurodegenerative biomarkers . The pyridin-2-yl group facilitates blood-brain barrier penetration, while the benzamide scaffold provides metabolic stability .

Comparative Analysis with Structural Analogs

*Estimated based on substituent effects .

Challenges and Future Directions

-

Synthetic Optimization: The electron-withdrawing benzoyl group may reduce nucleophilicity of the benzamide nitrogen, necessitating protective strategies during synthesis .

-

In Vivo Testing: Pharmacokinetic studies are required to assess bioavailability and brain penetration.

-

Target Selectivity: Molecular docking simulations should evaluate off-target binding to kinases (e.g., CDK2, EGFR) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume